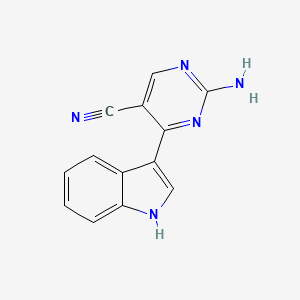
2-(2H-1,3-Benzodioxol-5-yl)-6-hydroxypyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzo[d][1,3]dioxol-5-yl)-6-hydroxypyrimidin-4(1H)-one is a heterocyclic compound that features both a benzo[d][1,3]dioxole and a pyrimidinone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzo[d][1,3]dioxol-5-yl)-6-hydroxypyrimidin-4(1H)-one typically involves the condensation of a benzo[d][1,3]dioxole derivative with a pyrimidinone precursor. One common method involves the reaction of piperonal with a suitable pyrimidinone under basic conditions, often using sodium hydride or potassium carbonate as the base, and dimethylformamide as the solvent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Benzo[d][1,3]dioxol-5-yl)-6-hydroxypyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for bromination.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
2-(Benzo[d][1,3]dioxol-5-yl)-6-hydroxypyrimidin-4(1H)-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antitumor agent due to its ability to inhibit certain cancer cell lines.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: Its derivatives are investigated for their biological activities, including antimicrobial and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of 2-(Benzo[d][1,3]dioxol-5-yl)-6-hydroxypyrimidin-4(1H)-one involves its interaction with specific molecular targets within cells. For instance, it can induce apoptosis in cancer cells by causing cell cycle arrest at the S-phase and G2/M-phase . This is achieved through the activation of certain signaling pathways that regulate cell death and proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Benzo[d][1,3]dioxol-5-yl)piperidine
- 5-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amine
Uniqueness
2-(Benzo[d][1,3]dioxol-5-yl)-6-hydroxypyrimidin-4(1H)-one is unique due to its dual functional groups, which provide a versatile platform for chemical modifications. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, making it a valuable compound in synthetic and medicinal chemistry.
Propriétés
Numéro CAS |
89508-86-1 |
|---|---|
Formule moléculaire |
C11H8N2O4 |
Poids moléculaire |
232.19 g/mol |
Nom IUPAC |
2-(1,3-benzodioxol-5-yl)-4-hydroxy-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H8N2O4/c14-9-4-10(15)13-11(12-9)6-1-2-7-8(3-6)17-5-16-7/h1-4H,5H2,(H2,12,13,14,15) |
Clé InChI |
ZPIQRXQODZZIQA-UHFFFAOYSA-N |
SMILES canonique |
C1OC2=C(O1)C=C(C=C2)C3=NC(=CC(=O)N3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Hydroxyhexahydrocyclopenta[b]furan-2-one](/img/structure/B15213779.png)
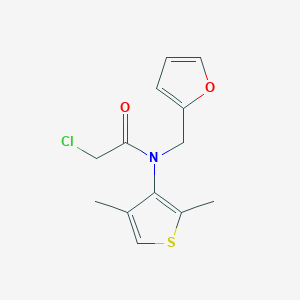
![7-Ethoxy-2-(heptan-3-yl)-3-methylimidazo[1,2-a]pyrimidin-5(1H)-one](/img/structure/B15213794.png)



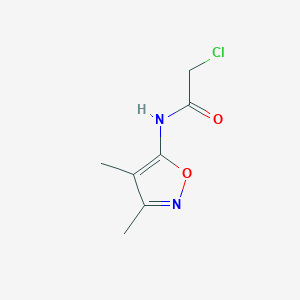

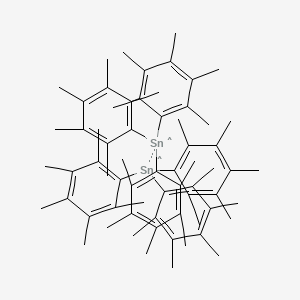
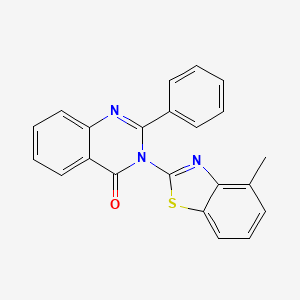
![N-(2-(2-Bromophenyl)benzo[d]oxazol-5-yl)-5-nitrofuran-2-carboxamide](/img/structure/B15213856.png)
![2-[(1,3,4-Thiadiazol-2-yl)sulfanyl]-5-(trifluoromethyl)-1,3,4-thiadiazole](/img/structure/B15213863.png)
![N,N-Dimethyl-2-[1-[2-quinolinyl]ethylidene]hydrazinecarbothioamide](/img/structure/B15213872.png)
